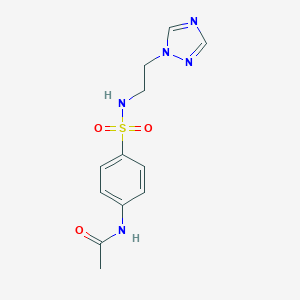
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Descripción general
Descripción
“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by various substitutions to add the additional functional groups . The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole ring and the sulfamoyl group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and IR spectrum, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Anticancer Applications
1,2,4-Triazole derivatives, including the compound , have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .
Antimicrobial Applications
1,2,4-Triazole derivatives have been widely used due to their diverse applications as antibacterial agents . They have been synthesized and tested for their antimicrobial activities, showing promising results .
Antidepressant Applications
1,2,4-Triazole derivatives have also been used as antidepressant agents . Their unique structure and properties make them suitable for use in various fields, including pharmaceutical chemistry .
Antiviral Applications
1,2,4-Triazole derivatives have been used as antiviral agents . They have been synthesized and tested for their antiviral activities, showing promising results .
Anti-inflammatory Applications
1,2,4-Triazole derivatives have been used as anti-inflammatory agents . They have been synthesized and tested for their anti-inflammatory activities, showing promising results .
Pesticides and Herbicides
1,2,4-Triazole derivatives have been used in the field of agrochemistry as pesticides and herbicides . Their unique structure and properties make them suitable for use in various fields, including agrochemistry .
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target . In the case of aromatase, these interactions could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
This could have downstream effects on various cellular processes, including cell proliferation and differentiation, particularly in estrogen-dependent cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNBFPOURINES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




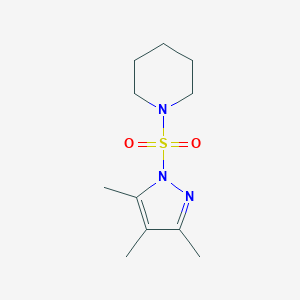
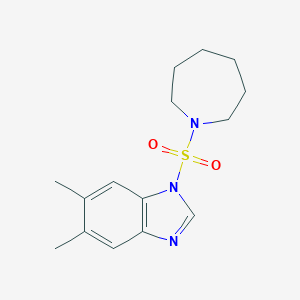
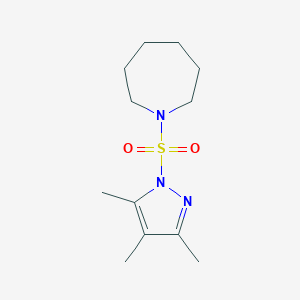
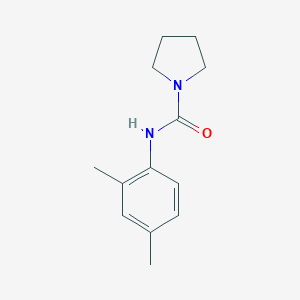

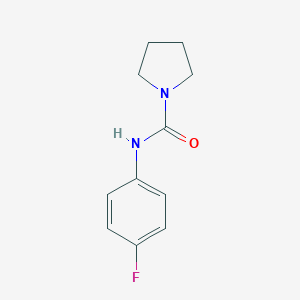

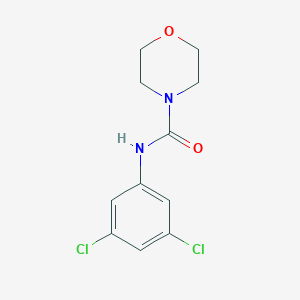

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)


